molecular formula C4H3ClN2O B122133 4-Chloro-1h-pyrazole-3-carbaldehyde CAS No. 623570-54-7

4-Chloro-1h-pyrazole-3-carbaldehyde

Cat. No. B122133
M. Wt: 130.53 g/mol
InChI Key: JCXMSYLXHJLALJ-UHFFFAOYSA-N
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Description

The compound 4-Chloro-1H-pyrazole-3-carbaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds. It is a derivative of pyrazole, a five-membered ring structure with two adjacent nitrogen atoms, and features a chloro substituent and an aldehyde functional group. This structure serves as a key building block for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as those related to 4-Chloro-1H-pyrazole-3-carbaldehyde, often involves the use of Vilsmeier-Haack reagent, as demonstrated in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Additionally, palladium-catalyzed reactions have been employed to create functionalized quinolines from 4-chloroquinoline-3-carbaldehyde hydrazones, showcasing the versatility of chloro-substituted pyrazole carbaldehydes in complex molecular transformations .

Molecular Structure Analysis

The molecular structure of chloro-substituted pyrazole carbaldehydes has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is nearly coplanar with the pyrazole ring, providing insight into the conformational preferences of these molecules .

Chemical Reactions Analysis

Chloro-substituted pyrazole carbaldehydes participate in a variety of chemical reactions. They can be used as precursors in Sonogashira-type cross-coupling reactions to yield alkynylated products , and they can undergo Vilsmeier-Haack reactions to form heterocyclic chalcones and dipyrazolopyridines . These reactions highlight the reactivity of the aldehyde group and the ability of the chloro substituent to be replaced or participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted pyrazole carbaldehydes are influenced by their molecular structure. For example, solvatochromic studies have shown that the photophysical properties of these compounds vary with solvent polarity . Additionally, infrared spectroscopy and computational methods have been used to study the vibrational frequencies and structural properties of these molecules, providing a deeper understanding of their stability and reactivity .

Scientific Research Applications

Synthesis of Pyrazole Heterocycles

4-Chloro-1h-pyrazole-3-carbaldehyde plays a significant role in the synthesis of pyrazole heterocycles, which are central to many biologically active compounds. These compounds exhibit a spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. The synthesis approaches often involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride and dimethyl formamide under various conditions, including microwave irradiation, to achieve potential yields of heterocyclic appended pyrazoles (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis (MCR) of bioactive pyrazole derivatives using 4-Chloro-1h-pyrazole-3-carbaldehyde is highlighted for its efficiency in pharmaceutical and medicinal chemistry. This approach facilitates the synthesis of molecules with antibacterial, anticancer, antifungal, and antioxidant properties, among others. The review underscores the significance of MCR in developing pyrazole derivatives with varied biological activities, providing a foundation for designing more active biological agents (Becerra, Abonía, & Castillo, 2022).

Heterocycles in Medicinal Chemistry

4-Chloro-1h-pyrazole-3-carbaldehyde is integral to creating heterocycles with medicinal applications. The chemical versatility of pyrazole derivatives allows for the development of compounds with a broad range of therapeutic potentials. These derivatives serve as essential scaffolds for pharmaceuticals, demonstrating significant antimicrobial, anti-inflammatory, and anticancer activities. The research emphasizes the importance of pyrazoles in medicinal chemistry, contributing to the ongoing development of new therapeutic agents with optimized biological activities (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Agents Development

Recent studies focus on synthesizing pyrazoline derivatives from 4-Chloro-1h-pyrazole-3-carbaldehyde for anticancer applications. These efforts aim to explore the biological activity of pyrazoline derivatives as potential anticancer agents. The synthesis strategies and biological evaluations are geared towards understanding these compounds' efficacy against various cancer types, providing a pathway for new drug development in cancer therapy (Ray et al., 2022).

properties

IUPAC Name

4-chloro-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXMSYLXHJLALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375487
Record name 4-chloro-1h-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1h-pyrazole-3-carbaldehyde

CAS RN

623570-54-7
Record name 4-chloro-1h-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-formylpyrazole
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